molecular formula C21H26O3 B14590927 4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid CAS No. 61454-77-1

4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid

Katalognummer: B14590927
CAS-Nummer: 61454-77-1
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: VISIWWIQVLLQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is an organic compound that features a biphenyl group attached to a butanoic acid moiety through a pentyl ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Wirkmechanismus

The mechanism of action of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{[1-([1,1’-Biphenyl]-4-yl)butyl]oxy}butanoic acid: Similar structure but with a shorter alkyl chain.

    4-{[1-([1,1’-Biphenyl]-4-yl)hexyl]oxy}butanoic acid: Similar structure but with a longer alkyl chain.

    4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}propanoic acid: Similar structure but with a shorter carboxylic acid chain.

Uniqueness

4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is unique due to its specific combination of a biphenyl group, a pentyl ether linkage, and a butanoic acid moiety, which imparts distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

61454-77-1

Molekularformel

C21H26O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

4-[1-(4-phenylphenyl)pentoxy]butanoic acid

InChI

InChI=1S/C21H26O3/c1-2-3-10-20(24-16-7-11-21(22)23)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-6,8-9,12-15,20H,2-3,7,10-11,16H2,1H3,(H,22,23)

InChI-Schlüssel

VISIWWIQVLLQBG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.